Cas no 319493-07-7 (1H-Indole, 6-bromo-3-(2-nitroethenyl)-)

6-Bromo-3-(2-nitroethenyl)-1H-indole is a brominated nitrovinyl indole derivative with significant utility in synthetic organic chemistry. Its structure features a reactive nitroethenyl group at the 3-position and a bromine substituent at the 6-position, making it a versatile intermediate for further functionalization. The compound is particularly valuable in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its ability to participate in cycloaddition, nucleophilic substitution, and cross-coupling reactions. Its well-defined reactivity profile and stability under controlled conditions enhance its applicability in research and industrial processes. The presence of both electron-withdrawing and electron-donating groups allows for selective modifications, facilitating the development of complex molecular architectures.
1H-Indole, 6-bromo-3-(2-nitroethenyl)- structure
319493-07-7 structure
Product Name:1H-Indole, 6-bromo-3-(2-nitroethenyl)-
CAS No:319493-07-7
MF:C10H7BrN2O2
MW:267.078781366348
MDL:MFCD14582927
CID:3937696
PubChem ID:67443048
Update Time:2025-10-22

1H-Indole, 6-bromo-3-(2-nitroethenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 6-bromo-3-(2-nitroethenyl)-
    • 6-Bromo-3-(2-nitrovinyl)-1H-indole
    • 6-bromo-3-(2-nitroethenyl)-indole
    • DB-169676
    • 319493-07-7
    • 6-bromo-3-(2-nitroethenyl)-1H-indole
    • SY235832
    • MFCD14582927
    • MDL: MFCD14582927
    • Inchi: 1S/C10H7BrN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H
    • InChI Key: UVNXVMQPLCESSJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(Br)=C2)C(C=C[N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 265.96909Da
  • Monoisotopic Mass: 265.96909Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 61.6Ų

1H-Indole, 6-bromo-3-(2-nitroethenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY235832-1g
6-Bromo-3-(2-nitrovinyl)-1H-indole
319493-07-7 ≥95%
1g
¥5050.00 2025-04-15
eNovation Chemicals LLC
D778738-1g
6-Bromo-3-(2-nitrovinyl)-1H-indole
319493-07-7 95%
1g
$650 2024-07-20
AstaTech
AC9126-0.25/G
6-BROMO-3-(2-NITROVINYL)-1H-INDOLE
319493-07-7 95%
0.25g
$416 2023-09-19
AstaTech
AC9126-1/G
6-BROMO-3-(2-NITROVINYL)-1H-INDOLE
319493-07-7 95%
1g
$833 2023-09-19
eNovation Chemicals LLC
D778738-1g
6-Bromo-3-(2-nitrovinyl)-1H-indole
319493-07-7 95%
1g
$650 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587030-100mg
6-Bromo-3-(2-nitrovinyl)-1H-indole
319493-07-7 97%
100mg
¥1750.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587030-250mg
6-Bromo-3-(2-nitrovinyl)-1H-indole
319493-07-7 97%
250mg
¥2707.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587030-1g
6-Bromo-3-(2-nitrovinyl)-1H-indole
319493-07-7 97%
1g
¥5831.00 2024-08-02
eNovation Chemicals LLC
D778738-1g
6-Bromo-3-(2-nitrovinyl)-1H-indole
319493-07-7 95%
1g
$650 2025-02-21

1H-Indole, 6-bromo-3-(2-nitroethenyl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:319493-07-7)1H-Indole, 6-bromo-3-(2-nitroethenyl)-
Order Number:A923702
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:37
Price ($):633.0
Email:sales@amadischem.com

Additional information on 1H-Indole, 6-bromo-3-(2-nitroethenyl)-

6-Bromo-3-(2-Nitroethenyl)-1H-Indole: A Comprehensive Overview

6-Bromo-3-(2-Nitroethenyl)-1H-Indole (CAS No. 319493-07-7) is a structurally unique compound belonging to the indole family of heterocyclic compounds. Indoles are widely studied in organic chemistry due to their versatile applications in drug discovery, materials science, and chemical synthesis. The compound's structure features a bromine atom at the 6-position and a nitrovinyl group at the 3-position, making it a valuable molecule for exploring reactivity, bioactivity, and material properties.

The synthesis of 6-bromo-3-(2-nitroethenyl)-1H-indole has been optimized through various methodologies, including one-pot reactions and multi-component coupling strategies. Recent advancements in catalytic systems have enabled the efficient construction of this compound with high yields and excellent stereochemical control. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the bromine substituent at the 6-position, while the nitrovinyl group has been incorporated via electrophilic substitution methods.

One of the most promising applications of 6-bromo-3-(2-nitroethenyl)-1H-indole lies in its potential as a building block for drug development. The indole core is known for its ability to interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. The bromine substituent at the 6-position enhances the molecule's lipophilicity, while the nitrovinyl group introduces electron-withdrawing effects that can modulate bioactivity. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against several cancer-related kinases, making it a candidate for further optimization in oncology drug discovery.

In addition to its pharmacological applications, 6-bromo-3-(2-nitroethenyl)-1H-indole has shown potential in materials science. The compound's conjugated π-system and functional substituents make it an attractive candidate for use in organic electronics. Researchers have explored its properties as a component of organic semiconductors, where it has demonstrated promising charge transport characteristics. Furthermore, the molecule's ability to undergo post-synthetic modifications provides flexibility in tailoring its electronic properties for specific applications.

The reactivity of 6-bromo-3-(2-nitroethenyl)-1H-indole has also been a focus of recent investigations. The bromine atom at the 6-position facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents at this position. Similarly, the nitrovinyl group can participate in cycloaddition reactions or serve as a precursor for generating reactive intermediates. These findings underscore the compound's utility as a versatile platform for chemical synthesis.

From an environmental standpoint, 6-bromo-3-(2-nitroethenyl)-1H-indole has been evaluated for its biodegradability and ecotoxicity. Studies indicate that under aerobic conditions, the compound undergoes gradual degradation via microbial action, with key intermediates being identified through metabolomics approaches. These insights are critical for assessing its environmental impact and ensuring sustainable practices in its production and application.

In conclusion, 6-bromo-3-(2-nitroethenyl)-1H-indole (CAS No. 319493-07-7) is a multifaceted compound with significant potential across various fields of chemistry and materials science. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for advancing scientific research and industrial innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:319493-07-7)1H-Indole, 6-bromo-3-(2-nitroethenyl)-
A923702
Purity:99%
Quantity:1g
Price ($):633.0
Email